Quizalofop-methyl mechanism of action in monocots
Quizalofop-methyl mechanism of action in monocots
An In-Depth Technical Guide to the Mechanism of Action of Quizalofop-Methyl in Monocots
Abstract
Quizalofop-methyl is a highly selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP or 'fop') chemical family. It is renowned for its efficacy in controlling annual and perennial grass weeds in a wide range of broadleaf crops. This guide provides a comprehensive technical overview of the molecular and physiological mechanisms underpinning the herbicidal activity of quizalofop-methyl in susceptible monocotyledonous plants. We will explore its journey from foliar application to its ultimate target, the enzyme Acetyl-CoA Carboxylase (ACCase), detailing the processes of bioactivation, translocation, molecular inhibition, the basis of its selectivity, and the physiological cascade leading to plant death. Furthermore, this guide addresses the critical issue of herbicide resistance and outlines key experimental methodologies for investigating its mechanism of action.
Bioactivation and Systemic Translocation
Quizalofop-methyl, the form applied in the field, is a pro-herbicide. For it to become phytotoxic, it must first be absorbed by the plant and then converted into its biologically active form.
-
Foliar Absorption: The herbicidal application is made to the foliage of the target grass weed. The lipophilic nature of the quizalofop-methyl ester facilitates its penetration through the waxy cuticle of the leaves.[1]
-
Hydrolysis to the Active Acid: Once inside the plant tissue, esterase enzymes rapidly hydrolyze the quizalofop-methyl ester to its corresponding active form, quizalofop-acid.[2] This bioactivation is a critical step, as the acid form is the molecule that directly interacts with the target enzyme.
-
Systemic Translocation: Quizalofop-acid is mobile within the plant's vascular system. It is translocated systemically via both the xylem and phloem.[3] This allows the herbicide to move from the treated leaves (the source) to areas of active growth (the sinks), such as the meristems in the shoots, roots, and rhizomes.[3] The accumulation of the herbicide in these meristematic tissues is crucial, as this is where the highest concentration of the target enzyme is located and where cell division and growth are most active.
Caption: Herbicide uptake and bioactivation workflow.
Molecular Mechanism: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The herbicidal activity of quizalofop is rooted in its highly specific inhibition of a single, vital enzyme: Acetyl-CoA Carboxylase (ACCase).
The Role of ACCase in Fatty Acid Synthesis
ACCase catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[4] This two-step reaction involves the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.
-
Biotin Carboxylase (BC) domain: HCO₃⁻ + ATP + Biotin-Enzyme → Carboxybiotin-Enzyme + ADP + Pi
-
Carboxyltransferase (CT) domain: Carboxybiotin-Enzyme + Acetyl-CoA → Malonyl-CoA + Biotin-Enzyme
Malonyl-CoA serves as the primary two-carbon donor for the fatty acid synthase (FAS) complex, which progressively elongates the acyl chain. Fatty acids are indispensable for the plant, serving as the fundamental building blocks for cell membranes (phospholipids), energy storage (oils), and signaling molecules.
Caption: Inhibition of the fatty acid synthesis pathway by Quizalofop-Acid.
The Basis of Selectivity: ACCase Isoforms
The remarkable selectivity of quizalofop-methyl between susceptible grasses (monocots) and tolerant broadleaf crops (dicots) is due to a fundamental structural difference in their plastidial ACCase enzymes.[4]
-
Monocots (Grasses): Possess a large, multi-functional, homodimeric ACCase in their plastids. This single polypeptide contains all three functional domains (BC, Biotin Carboxyl Carrier Protein, and CT). This homomeric form is highly sensitive to AOPP herbicides.[4]
-
Dicots (Broadleaf Plants): Possess a multi-subunit, heteromeric ACCase in their plastids. Each catalytic function is encoded by a separate gene and exists as a distinct subunit in a larger complex. This heteromeric form is naturally insensitive to AOPP herbicides.[4]
Cytosolic ACCase in all plants is a homomeric isoform, but it differs structurally from the plastidial version in grasses and is also insensitive to these herbicides.[4]
Molecular Interaction with the CT Domain
Quizalofop-acid acts as a potent, reversible, non-competitive inhibitor of the grass ACCase.[2] It specifically binds to the carboxyltransferase (CT) domain of the enzyme.[2] This binding event is not at the active site for acetyl-CoA but at an allosteric site, which nonetheless prevents the catalytic transfer of the carboxyl group from biotin to acetyl-CoA, halting the production of malonyl-CoA.
Structural modeling and mutational analysis have shown that the binding pocket is a well-defined region within the CT domain. The large 6-chloroquinoxaline group of quizalofop plays a significant role in this interaction.[2]
Physiological Consequences of ACCase Inhibition
The cessation of fatty acid synthesis triggers a cascade of physiological events that culminates in the death of the susceptible plant.
-
Depletion of Lipids: The immediate effect is the inability to produce new fatty acids. This halts the synthesis of phospholipids required for building and repairing cellular membranes, particularly in the rapidly dividing meristematic cells.
-
Loss of Membrane Integrity: Without a fresh supply of lipids, cell membranes lose their integrity and function. This leads to the leakage of cellular contents and a breakdown of the electrochemical gradients essential for cellular processes.
-
Cessation of Growth: Meristematic activity ceases within hours of treatment due to the inability to form new cells.[3]
-
Visible Symptoms: Observable symptoms typically appear within a few days. The newest leaves (emerging from the whorl) turn chlorotic (yellow) first, followed by necrosis (tissue death).[3] The leaf sheaths may become soft and mushy.[5]
-
Plant Death: The systemic breakdown of tissues in the growing points leads to the complete death of the plant, typically within 1 to 3 weeks.[3]
Mechanisms of Herbicide Resistance
The evolution of resistance to ACCase inhibitors is a significant challenge in weed management. Resistance can be broadly categorized into two types:
-
Target-Site Resistance (TSR): This is the most common form of resistance to AOPP herbicides. It involves single nucleotide polymorphisms (SNPs) in the ACCase gene that result in an amino acid substitution within the herbicide's binding site on the CT domain.[6][7] These substitutions reduce the binding affinity of the herbicide to the enzyme, rendering it less effective. For example, an alanine to valine substitution at position 2004 (A2004V) has been shown to reduce the volume of the binding pocket, sterically hindering the interaction with quizalofop's bulky side group and conferring high levels of resistance.[2][8] Other common mutations include changes at positions 1781, 2027, and 2041.[9]
-
Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that reduce the amount of active herbicide reaching the target site. The most prevalent NTSR mechanism is enhanced metabolic detoxification, where the resistant plant can more rapidly break down the herbicide into non-toxic metabolites, often through the action of enzyme superfamilies like Cytochrome P450 monooxygenases (P450s) and glucosyl transferases (GTs).[10]
Table 1: In Vitro Inhibition of ACCase by Quizalofop
This table presents the concentration of quizalofop required to inhibit 50% of ACCase activity (I₅₀) in extracts from susceptible (wildtype) and resistant wheat genotypes.
| Genotype | ACCase Mutation | Quizalofop I₅₀ (µM) | Resistance Factor (RF) |
| Susceptible (Wildtype) | None | 0.486 | 1.0 |
| Resistant (Single Mutant) | A2004V (in one genome) | 1.86 | 3.8 |
| Resistant (Double Mutant) | A2004V (in two genomes) | 19.3 | 39.4 |
| Data sourced from Johnson et al. (2022).[2] |
Methodologies for Investigation
Validating the mechanism of action and investigating resistance requires specific biochemical and molecular protocols.
Protocol: In Vitro ACCase Inhibition Assay (Colorimetric)
This protocol describes a non-radioactive method to measure ACCase activity and its inhibition by herbicides. The assay quantifies the production of ADP, a byproduct of the first half-reaction of ACCase, using a malachite green-based colorimetric reagent.[11]
Workflow Diagram
Caption: Experimental workflow for a colorimetric ACCase inhibition assay.
Step-by-Step Methodology:
-
Enzyme Extraction: a. Harvest 10-20 g of fresh leaf tissue from young, actively growing susceptible and potentially resistant monocot plants. b. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. c. Homogenize the powder in an ice-cold extraction buffer (e.g., containing Tricine, glycerol, DTT) and centrifuge to pellet cell debris. d. Collect the supernatant containing the crude enzyme extract and determine its protein concentration (e.g., via Bradford assay).[12]
-
Assay Reaction: a. In a 96-well microplate, add the following components in order:
- 25 µL of enzyme extract (normalized for protein concentration).
- 25 µL of herbicide solution (quizalofop-acid) at various concentrations (e.g., 0 to 50 µM) or a control solvent.
- 150 µL of enzyme assay buffer (e.g., 0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 120 mM NaHCO₃, 25 mM ATP).[11] b. Pre-incubate the plate for 10 minutes at 30°C. c. Initiate the reaction by adding 25 µL of acetyl-CoA (final concentration ~4.5 mM).[11]
-
Termination and Measurement: a. Incubate the reaction for exactly 20 minutes at 30°C. b. Terminate the reaction by adding 25 µL of a malachite green-ammonium molybdate reagent. This reagent complexes with the free phosphate (from ADP production), forming a colored product. c. After a short color development period (15-20 min), measure the absorbance of each well using a plate reader at approximately 620 nm.
-
Data Analysis: a. Convert absorbance readings to ACCase activity (e.g., nmol ADP/min/mg protein). b. Plot the percent inhibition of ACCase activity against the logarithm of the herbicide concentration. c. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the I₅₀ value.
Protocol: Identification of Target-Site Resistance Mutations
This protocol outlines the general workflow for sequencing the ACCase gene to identify mutations conferring resistance.
-
Plant Material: Collect leaf tissue from individual plants that have survived a discriminating dose of quizalofop-methyl and from known susceptible plants.
-
Genomic DNA Extraction: a. Isolate high-quality genomic DNA from ~100 mg of leaf tissue using a CTAB (cetyltrimethylammonium bromide) based method or a commercial plant DNA extraction kit.[13]
-
PCR Amplification: a. Amplify the region of the ACCase gene encoding the CT domain using Polymerase Chain Reaction (PCR). b. Use degenerate or species-specific primers that flank the known mutation sites (e.g., codons 1781, 2004, 2027, 2041, 2078, 2088).[7][9] c. A typical PCR cycling program would be: initial denaturation at 95°C for 4-5 min; followed by 35-40 cycles of 95°C for 30s, 55-60°C for 30s, and 72°C for 1-2 min; and a final extension at 72°C for 10 min.[9]
-
Sequencing and Analysis: a. Purify the PCR product to remove primers and unincorporated nucleotides. b. Sequence the purified PCR product using the Sanger sequencing method. c. Align the obtained sequences from resistant and susceptible individuals with a known wild-type ACCase reference sequence. d. Identify any single nucleotide polymorphisms (SNPs) that result in a non-synonymous amino acid substitution in the resistant individuals.
References
-
Johnson, E. N., et al. (2022). Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase. Scientific Reports. Available at: [Link]
-
Health Canada Pest Management Regulatory Agency. (2022). Quizalofop-p-ethyl and Its Associated End-use Products. Available at: [Link]
-
Coromandel International Ltd. TECHNICAL DATA BULLETIN QUIZALOFOP ETHYL TECHNICAL. Available at: [Link]
-
NC State Extension Publications. Herbicide Injury – ACCase Inhibitors. Available at: [Link]
-
PubMed. (2022). Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase. Available at: [Link]
-
Keereetaweep, J., et al. (2021). Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay. Weed Science. Available at: [Link]
-
Deng, W., & Jiao, G. (2011). Determination of ACCase Sensitivity and Gene Expression in Quizalofop–Ethyl-Resistant and -Susceptible Barnyardgrass. Weed Science. Available at: [Link]
-
Fernandez-Morena, J.P., et al. (2022). Overexpression of Acetyl CoA Carboxylase 1 and 3 (ACCase1 and ACCase3), and CYP81A21 were related to cyhalofop resistance in a barnyardgrass accession from Arkansas. Journal of Weed Science. Available at: [Link]
-
MDPI. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Available at: [Link]
-
Chhokar, R.S., et al. (2017). Mutations in the plastidic ACCase gene endowing resistance to ACCase-inhibiting herbicide in Phalaris minor populations from India. Journal of Plant Biochemistry and Biotechnology. Available at: [Link]
-
ResearchGate. Can anyone recomended non-radioactive assay for acetyl-coa carboxylase activity in the chloroplasts of plants?. Available at: [Link]
-
ResearchGate. (2024). Metabolism of 2,4‐D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Available at: [Link]
-
Sahai, E., et al. (2024). Uptake and translocation of nanoplastics in mono and dicot vegetables. Plant, Cell & Environment. Available at: [Link]
-
PubMed. (2024). Uptake and translocation of nanoplastics in mono and dicot vegetables. Available at: [Link]
-
Bagavathiannan, M., et al. (2019). Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations. Plants. Available at: [Link]
-
Gornicki, P., et al. (2003). Expression of Cytosolic and Plastid Acetyl-Coenzyme A Carboxylase Genes in Young Wheat Plants. Plant Physiology. Available at: [Link]
-
Yang, X., et al. (2024). Resistance patterns and molecular basis to ACCase-inhibiting herbicides. Weed Science. Available at: [Link]
-
MDPI. (2022). Uptake, Translocation, Toxicity, and Impact of Nanoparticles on Plant Physiological Processes. Available at: [Link]
-
SciELO México. (2018). Biological efficacy of the inhibitor herbicides of acetyl coenzyme a carboxylase and acetolactate synthase and the presence of resistance in Echinochloa crus-galli (L.) Beauv. Available at: [Link]
-
PubMed. (2020). Effects, uptake, and translocation of aluminum oxide nanoparticles in lettuce: A comparison study to phytotoxic aluminum ions. Available at: [Link]
-
ResearchGate. (2002). Inhibition of Acetyl-CoA Carboxylase Isoforms by Pyridoxal Phosphate. Available at: [Link]
-
Yu, Q., & Powles, S. B. (2014). Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production. Plant Physiology. Available at: [Link]
-
MDPI. (2019). Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations. Available at: [Link]
-
ResearchGate. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Available at: [Link]
-
ResearchGate. (2019). Validation of Assay for Measuring Acetyl-Coenzyme A Carboxylase Activity in Grasses Using Malachite Green. Available at: [Link]
-
ResearchGate. (2017). Degradation pathway of 2,4-D and quizalofop-P-ethyl in soil. Available at: [Link]
-
Bastida, F., et al. (2021). Accumulation of Target Gene Mutations Confers Multiple Resistance to ALS, ACCase, and EPSPS Inhibitors in Lolium Species in Chile. Plants. Available at: [Link]
-
MDPI. (2021). First Detection and Characterization of Cross- and Multiple Resistance to Acetyl-CoA Carboxylase (ACCase)- and Acetolactate Synthase (ALS)-Inhibiting Herbicides in Black-Grass (Alopecurus myosuroides) and Italian Ryegrass (Lolium multiflorum) Populations from Ireland. Available at: [Link]
-
Rani, A., et al. (2023). Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. Frontiers in Plant Science. Available at: [Link]
Sources
- 1. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]
- 2. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. coromandel.biz [coromandel.biz]
- 4. ovid.com [ovid.com]
- 5. scielo.br [scielo.br]
- 6. Mutations in the plastidic ACCase gene endowing resistance to ACCase-inhibiting herbicide in Phalaris minor populations from India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance patterns and molecular basis to ACCase-inhibiting herbicides | Weed Science | Cambridge Core [cambridge.org]
- 10. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioone.org [bioone.org]
- 12. Accumulation of Target Gene Mutations Confers Multiple Resistance to ALS, ACCase, and EPSPS Inhibitors in Lolium Species in Chile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
